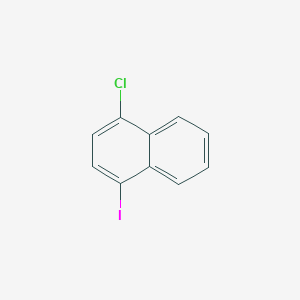

1-Chloro-4-iodonaphthalene

Description

Significance of Polyhalogenated Polycyclic Aromatic Hydrocarbons in Modern Chemical Research

Polyhalogenated polycyclic aromatic hydrocarbons (PHPAHs) are organic compounds composed of multiple fused aromatic rings adorned with several halogen atoms. rsc.orgmdpi.com These compounds are of significant interest in modern chemical research due to their diverse applications and unique properties. fiveable.me In the field of materials science, the introduction of halogen atoms can influence the electronic and photophysical properties of polycyclic aromatic systems, making them valuable components in the design of organic semiconductors and other functional materials. rsc.org From a synthetic standpoint, the carbon-halogen bonds in PHPAHs provide reactive handles for various cross-coupling reactions, enabling the construction of intricate molecular frameworks. wikipedia.org While some PHPAHs are recognized as persistent organic pollutants, their study is also crucial for understanding their environmental behavior and for developing remediation strategies. mdpi.com The metabolic activation of polycyclic aromatic hydrocarbons, a process that can be influenced by halogenation, is a key area of research in toxicology and carcinogenesis. nih.gov

Overview of Dihalonaphthalene Isomers as Synthetic Intermediates and Precursors

Dihalonaphthalene isomers are particularly valuable as synthetic intermediates due to the differential reactivity of the halogen substituents. acs.org The presence of two halogen atoms, which can be the same or different, allows for selective and sequential functionalization. For instance, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in a chloroiodonaphthalene derivative enables regioselective cross-coupling reactions. nrochemistry.com This differential reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled and stepwise assembly of complex target molecules. Dihalonaphthalenes serve as precursors for a variety of compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics. myskinrecipes.com The synthesis of dihalonaphthalenes can be challenging due to issues of regioselectivity, but various methods have been developed to address this, including silver-catalyzed halogenation and electrophilic cyclization of terminal alkynols. acs.org

Contextualization of 1-Chloro-4-iodonaphthalene within the Broader Halogenated Arene Landscape

Halogenated arenes, or aryl halides, are a fundamental class of compounds in organic chemistry. chemsrc.com Their importance stems from their ability to participate in a wide array of transformations, most notably transition-metal-catalyzed cross-coupling reactions. wikipedia.orgnih.govrsc.org The reactivity of a halogenated arene is dependent on the nature of the halogen atom, with the general trend for reactivity in oxidative addition to a metal center being I > Br > Cl > F. nrochemistry.com

1-Chloro-4-iodonaphthalene is a prime example of a hetero-dihalogenated arene that leverages this reactivity difference. The presence of both a chloro and an iodo substituent on the naphthalene (B1677914) scaffold makes it a highly versatile building block. The more labile iodo group can be selectively targeted in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, while the less reactive chloro group remains intact for subsequent transformations. myskinrecipes.comnih.gov This orthogonality allows for a programmed and efficient approach to the synthesis of polysubstituted naphthalenes.

Historical Development and Emerging Trends in Halonaphthalene Chemistry

The chemistry of halonaphthalenes has a long history, with early methods for their synthesis often relying on direct halogenation of naphthalene. google.com These classical methods, however, often suffered from a lack of regioselectivity and harsh reaction conditions. scirp.org Over the years, more sophisticated and selective methods for the synthesis of specific halonaphthalene isomers have been developed. These include the Sandmeyer reaction for the conversion of naphthalenamines to halonaphthalenes and various metal-catalyzed halogenation techniques. acs.org

Emerging trends in halonaphthalene chemistry are focused on the development of more efficient, selective, and environmentally benign synthetic methods. scirp.org This includes the use of photocatalysis for halogenation under mild conditions and the development of novel catalytic systems for cross-coupling reactions that are more tolerant of a wider range of functional groups. mdpi.com There is also a growing interest in the dearomatization reactions of halonaphthalenes to create complex three-dimensional structures from readily available two-dimensional aromatic precursors. rsc.orgrsc.org The synthesis of polyfunctionalized naphthalenes through cascade reactions involving halonaphthalene intermediates is another active area of research. thieme-connect.comresearchgate.net

Physicochemical and Spectroscopic Data of 1-Chloro-4-iodonaphthalene

The following tables provide key physicochemical and spectroscopic data for 1-Chloro-4-iodonaphthalene.

Table 1: Physicochemical Properties of 1-Chloro-4-iodonaphthalene

| Property | Value | Source(s) |

| CAS Number | 6334-37-8 | chemsrc.comfluorochem.co.ukmyskinrecipes.com |

| Molecular Formula | C₁₀H₆ClI | chemsrc.commyskinrecipes.com |

| Molecular Weight | 288.51 g/mol | chemsrc.comfluorochem.co.ukmyskinrecipes.com |

| Melting Point | 52-56 °C | chembk.com |

| Boiling Point | 337.2 °C at 760 mmHg | chemsrc.com |

| Density | 1.83 g/cm³ | chemsrc.com |

| LogP | 4.09780 | chemsrc.com |

| Refractive Index | 1.714 | chemsrc.com |

| Flash Point | 157.7 °C | chemsrc.com |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and chloroform. | evitachem.com |

Table 2: Spectroscopic Data of 1-Chloro-4-iodonaphthalene

| Spectroscopy Type | Data Interpretation | Source(s) |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene ring system. The chemical shifts and coupling constants would be influenced by the positions of the chloro and iodo substituents. A representative spectrum for the related compound 1-chloro-4-iodobenzene (B104392) shows distinct doublets in the aromatic region. | chemicalbook.com |

| ¹³C NMR | The carbon NMR spectrum would display signals for the ten carbon atoms of the naphthalene core. The carbons directly bonded to the halogen atoms would exhibit chemical shifts influenced by the electronegativity and size of the halogens. | |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (288.51 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). | spectrabase.com |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit absorption bands characteristic of the aromatic C-H stretching and bending vibrations, as well as C=C stretching vibrations of the naphthalene ring. The C-Cl and C-I stretching vibrations would appear in the fingerprint region. |

Synthesis and Applications of 1-Chloro-4-iodonaphthalene

The unique structural and electronic properties of 1-chloro-4-iodonaphthalene make it a valuable reagent in the synthesis of complex organic molecules.

Synthesis of 1-Chloro-4-iodonaphthalene

Several synthetic routes to 1-chloro-4-iodonaphthalene have been reported. One common approach involves the electrophilic halogenation of naphthalene or its derivatives. However, controlling the regioselectivity of such reactions can be challenging. More modern and selective methods have been developed, such as:

Silver-Catalyzed Halogenation and Electrophilic Cyclization: A one-pot synthesis of dihalonaphthalenes, including those with different halogen atoms, can be achieved through the silver-catalyzed halogenation and electrophilic cyclization of terminal alkynols. acs.org

From Arylhydrazines: Arylhydrazines can serve as precursors to aryl iodides. This method provides an alternative route to compounds like 1-chloro-4-iodonaphthalene.

Applications in Advanced Organic Synthesis

The primary application of 1-chloro-4-iodonaphthalene in advanced organic synthesis lies in its use as a versatile building block in transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization.

The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool in organic synthesis. commonorganicchemistry.com 1-Chloro-4-iodonaphthalene can be selectively coupled at the more reactive iodo position. For example, in a reaction with an arylboronic acid, the iodo-substituent will preferentially react, leaving the chloro-substituent available for subsequent transformations. This strategy is employed in the synthesis of polysubstituted naphthalenes, which are scaffolds for various functional materials and biologically active compounds. myskinrecipes.com

The Sonogashira coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comwikipedia.org Similar to the Suzuki coupling, the reaction with 1-chloro-4-iodonaphthalene can be performed selectively at the iodo-position. nih.gov This allows for the introduction of an alkynyl group onto the naphthalene core, which can then be further elaborated to create a wide range of complex molecules, including those with applications in materials science and medicinal chemistry. myskinrecipes.commdpi.com

Properties

IUPAC Name |

1-chloro-4-iodonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDGEFUTYSMTPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282464 | |

| Record name | 1-chloro-4-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6334-37-8 | |

| Record name | NSC26047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-4-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Detailed Mechanistic Investigations of 1 Chloro 4 Iodonaphthalene

Carbon-Halogen Bond Activation Studies in Halonaphthalenes

The selective activation of one carbon-halogen bond over another in a polyhalogenated substrate is a fundamental challenge and opportunity in synthetic chemistry. In the case of 1-chloro-4-iodonaphthalene, the disparate nature of the iodine and chlorine substituents dictates the regioselectivity of initial bond cleavage, which is almost invariably the first step in a cross-coupling catalytic cycle.

Differential Activation of Carbon-Iodine vs. Carbon-Chlorine Bonds

In transition metal-catalyzed reactions, particularly those involving palladium, the activation of carbon-halogen bonds typically follows a well-established reactivity trend: C–I > C–Br > C–OTf > C–Cl. This hierarchy is a direct consequence of the bond dissociation energies (BDEs) of the respective C-X bonds. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond, making it more susceptible to oxidative addition by a low-valent metal center, such as Pd(0).

This differential reactivity is reliably demonstrated in Miyaura borylation reactions. For instance, studies on the closely analogous 1-chloro-4-iodobenzene (B104392) have shown that borylation with bis(pinacolato)diboron (B136004) (B₂pin₂) proceeds with excellent chemoselectivity at the C-I position. Under optimized palladium-copper synergistic catalysis, 1-chloro-4-iodobenzene is selectively converted to 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, leaving the C-Cl bond intact. This selective transformation highlights the kinetic preference for activating the weaker C-I bond, a principle that directly applies to the 1-chloro-4-iodonaphthalene system. The C-Cl bond can then be subjected to a subsequent cross-coupling reaction under more forcing conditions, if desired.

Influence of Electronic and Steric Factors on C-X Bond Cleavage

While the intrinsic bond energy is the primary determinant of selective C-X bond activation, electronic and steric factors associated with the naphthalene (B1677914) core and its substituents also play a crucial role. The naphthalene ring system's electronic properties can influence the electron density at the carbon atoms of the C-X bonds, thereby modulating their reactivity towards oxidative addition.

Electronic Effects: The position of the halogens on the naphthalene ring influences the bond polarity and the accessibility of the σ* orbital of the C-X bond to the metal catalyst's d-orbitals. For 1-chloro-4-iodonaphthalene, both halogens are on the same aromatic ring. The electron-withdrawing nature of the chlorine atom can have a modest electronic influence on the C-I bond at the 4-position, but this effect is generally secondary to the inherent reactivity difference between iodine and chlorine.

Steric Factors: Steric hindrance around a C-X bond can impede the approach of the bulky metal-ligand complex, thereby slowing the rate of oxidative addition. In 1-chloro-4-iodonaphthalene, the 1- and 4-positions are relatively unhindered compared to the more sterically congested peri-positions (e.g., 8-position). This lack of significant steric encumbrance at either the C-Cl or C-I bond means that the selectivity is overwhelmingly governed by the electronic difference between the two halogens.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing 1-Chloro-4-iodonaphthalene

The predictable, stepwise reactivity of 1-chloro-4-iodonaphthalene makes it an ideal building block for the synthesis of polysubstituted naphthalenes via transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed processes are the most extensively studied and utilized for this purpose.

Palladium-Catalyzed Processes (e.g., Suzuki, Stille, Miyaura Borylation)

Selective coupling at the C-I bond of 1-chloro-4-iodonaphthalene can be achieved with high fidelity using a variety of standard palladium-catalyzed cross-coupling protocols. These reactions, including the Suzuki-Miyaura, Stille, and Miyaura borylation, all proceed via a catalytic cycle initiated by the preferential oxidative addition of the Pd(0) catalyst to the more reactive C-I bond.

For example, a Suzuki-Miyaura coupling of 1-chloro-4-iodonaphthalene with an arylboronic acid would be expected to yield the corresponding 1-chloro-4-arylnaphthalene exclusively under carefully controlled, mild conditions. The resulting product retains the C-Cl bond, which can then be used as a handle for a second, distinct cross-coupling reaction to introduce a different substituent. This sequential approach allows for the controlled synthesis of unsymmetrically disubstituted naphthalenes.

Below is a representative data table illustrating the expected high selectivity in such a reaction, based on established principles of C-I vs. C-Cl bond reactivity.

| Entry | Boronic Acid (ArB(OH)₂) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product (Yield %) | Selectivity (C-I:C-Cl) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 80 | 1-Chloro-4-phenylnaphthalene (>95%) | >99:1 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1 mol%) | XPhos (3 mol%) | K₂CO₃ | Dioxane | 90 | 1-Chloro-4-(4-methoxyphenyl)naphthalene (>95%) | >99:1 |

This table is illustrative, based on established reactivity patterns for dihaloarenes.

The term "stereoelectronic effects" encompasses the combined influence of steric and electronic properties of the halogens and the substrate on the reaction's outcome. In the context of 1-chloro-4-iodonaphthalene, these effects reinforce the inherent reactivity difference.

The large atomic radius and high polarizability of iodine facilitate the oxidative addition step. The Pd(0) catalyst can more easily interact with the C-I bond's orbitals compared to the tighter, less polarizable C-Cl bond. Electronically, the greater electronegativity of chlorine compared to iodine results in a stronger, more polarized C-Cl bond that is less prone to cleavage by the nucleophilic Pd(0) catalyst. This combination of factors ensures that under kinetic control, the reaction pathway involving C-I activation has a significantly lower activation energy, leading to high selectivity.

While the intrinsic properties of the C-I and C-Cl bonds provide a strong basis for selectivity, the choice of ligand on the palladium catalyst is critical for optimizing reaction efficiency and preserving this selectivity. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

For achieving high selectivity in the coupling of dihaloarenes like 1-chloro-4-iodonaphthalene, bulky, electron-rich phosphine (B1218219) ligands are often the catalysts of choice.

Bulky Ligands: Sterically demanding ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), promote the formation of monoligated, highly reactive L-Pd(0) species. These species are crucial for efficient oxidative addition, even at lower temperatures, which helps to minimize competing side reactions or the activation of the stronger C-Cl bond.

Electron-Rich Ligands: Ligands that are strong σ-donors increase the electron density on the palladium center. This enhances the metal's nucleophilicity, promoting a faster rate of oxidative addition into the C-I bond. This kinetic preference further widens the reactivity gap between the C-I and C-Cl bonds, thereby increasing the selectivity of the coupling reaction.

By rationally selecting a catalyst system, such as Pd(OAc)₂ combined with a ligand like SPhos or XPhos, chemists can ensure that the cross-coupling reaction occurs exclusively at the iodo-substituted position, providing a reliable and versatile method for the functionalization of the naphthalene core.

Copper- and Iron-Catalyzed Transformations in Halogenated Naphthalene Systems

The carbon-halogen bonds in 1-chloro-4-iodonaphthalene offer distinct reactivity profiles, enabling selective transformations catalyzed by transition metals like copper and iron. The greater lability of the C-I bond compared to the C-Cl bond allows for regioselective cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of halogenated naphthalenes, these reactions often proceed via an oxidative addition/reductive elimination cycle or related pathways. For instance, 1-iodonaphthalene (B165133) serves as an effective coupling partner in various copper-catalyzed transformations.

One significant application is the N-arylation of amides, known as the Goldberg reaction. Studies have shown that 1-iodonaphthalene can be successfully coupled with amides in the presence of a copper(I) catalyst and a suitable ligand, such as (S)-N-methylpyrrolidine-2-carboxylate, to produce N-arylated amides in good yields. nih.gov Similarly, heterogeneous copper catalysts have been developed for the decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl iodides. rsc.org In these systems, bulky substrates like 1-iodonaphthalene react efficiently to form the corresponding biaryl products, demonstrating the versatility of copper catalysis in accommodating sterically demanding substrates. rsc.org The general applicability of copper catalysis extends to the direct arylation of heterocycle C-H bonds, where aryl iodides are coupled with various heterocyclic systems. nih.govgoogle.com

The following table summarizes representative copper-catalyzed cross-coupling reactions involving iodonaphthalene derivatives.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product Type | Yield |

|---|---|---|---|---|---|

| Goldberg N-Arylation | 1-Iodonaphthalene | 2-Pyrrolidone | CuI, (S)-N-methylpyrrolidine-2-carboxylate, K3PO4 | 1-(Naphthalen-1-yl)pyrrolidin-2-one | Good nih.gov |

| Decarboxylative Cross-Coupling | 1-Iodonaphthalene | Potassium pentafluorobenzoate | MCM-41-Phen-CuI | 1-(Perfluorophenyl)naphthalene | 96% rsc.org |

| Direct C-H Arylation | 1-Iodonaphthalene | Benzoxazole | CuI, LiOtBu | 2-(Naphthalen-1-yl)benzoxazole | High nih.govgoogle.com |

Iron-Catalyzed Reactions:

Iron, being an abundant and non-toxic metal, has garnered significant attention as a catalyst for a variety of organic transformations. In halogenated naphthalene systems, iron catalysts are particularly effective in promoting oxidation reactions. researchgate.net Biomimetic iron catalysts can perform dearomative syn-dihydroxylation of naphthalenes using hydrogen peroxide as the oxidant. acs.org This process mimics the activity of naphthalene dioxygenase enzymes and transforms the flat aromatic ring into a three-dimensional scaffold, introducing Csp³-O bonds. acs.org The high electrophilicity of the hypervalent iron-oxo species generated in situ is key to overcoming the aromatic stability of the naphthalene ring. acs.org

Halogen substituents on the naphthalene ring are well-tolerated in these iron-catalyzed oxidations and serve as valuable handles for subsequent synthetic elaborations via cross-coupling reactions. acs.orgnih.gov For instance, the oxidation of halide-substituted naphthalenes can provide valuable tetrahydroxylated products in synthetically useful yields. nih.gov Iron(III) chloride, in combination with potassium iodide, has also been shown to catalyze the efficient chalcogenylation of electron-rich naphthalene derivatives, providing access to nonsymmetrical diorganoyl chalcogenides. researchgate.net Furthermore, iron TAML (tetraamido macrocyclic ligand) activators with hydrogen peroxide can catalytically degrade naphthalene in aqueous solutions, a process initiated by electron transfer from the naphthalene to an oxidized iron species. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways in Halonaphthalenes

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituting a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination sequence. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

The feasibility and rate of SNAr reactions are highly dependent on three main factors:

The nature of the leaving group: The leaving group must be able to depart with its electron pair. Halides are common leaving groups.

The strength of the nucleophile: Strong nucleophiles are generally required.

The presence of electron-withdrawing groups (EWGs): The aromatic ring must be rendered electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong EWGs (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining addition step. masterorganicchemistry.com

In the case of 1-chloro-4-iodonaphthalene, the naphthalene ring itself is not sufficiently electron-deficient to readily undergo SNAr reactions under standard conditions. Without strong activating groups (like a nitro group) ortho or para to the halogens, the molecule is generally inert to common nucleophiles. libretexts.org The chlorine and iodine atoms themselves, while electron-withdrawing through induction, are not powerful enough activating groups to facilitate the formation of the required Meisenheimer complex. Therefore, for SNAr to occur on a halonaphthalene like 1-chloro-4-iodonaphthalene, either the presence of strong activating groups on the ring or the use of very harsh reaction conditions with highly potent nucleophiles would be necessary. pressbooks.pub

The relative reactivity of different halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the more electronegative halogen's ability to withdraw electron density from the ring, rather than the C-X bond cleavage. masterorganicchemistry.com

Radical Reaction Pathways Involving Halogenated Naphthalenes

Radical reactions offer an alternative pathway for the functionalization of halogenated naphthalenes, proceeding through uncharged, highly reactive intermediates. These reactions typically involve three distinct phases: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The process begins with the formation of a radical species, often through the homolytic cleavage of a weak bond by heat or light. youtube.com For halogenated naphthalenes, a radical can be generated at the carbon-halogen bond.

Propagation: The generated radical then reacts with other molecules to form new radicals, continuing the reaction in a chain process. youtube.com This can involve hydrogen abstraction or addition to multiple bonds.

Termination: The reaction ceases when two radicals combine to form a non-radical species. youtube.com

In the context of 1-chloro-4-iodonaphthalene, the C-I bond is significantly weaker than the C-Cl bond, making it the preferential site for radical generation. Homolytic cleavage of the C-I bond can produce a naphthalenyl radical. This selectivity is a key feature in designing radical-mediated transformations. For example, derivatives of halogenated compounds where the substituent is iodine can undergo free radical cyclization processes. rsc.org The aryl radical generated can then participate in subsequent reactions, such as intramolecular cyclizations or intermolecular additions.

Aryl radicals are key intermediates in various synthetic transformations. For instance, in the Barton-McCombie deoxygenation or radical dehalogenation reactions, a radical initiator like AIBN (azobisisobutyronitrile) is used to generate a tributyltin radical from tributyltin hydride. libretexts.org This tin radical can then abstract the iodine atom from 1-chloro-4-iodonaphthalene to form the 4-chloro-1-naphthalenyl radical, which is subsequently quenched by abstracting a hydrogen atom from another molecule of tributyltin hydride. This process selectively replaces the iodine atom with hydrogen.

Cyclization and Cascade Reactions Employing 1-Chloro-4-iodonaphthalene as a Building Block

The distinct reactivity of the C-I and C-Cl bonds in 1-chloro-4-iodonaphthalene makes it an excellent substrate for programmed cyclization and cascade reactions, which allow for the rapid construction of complex molecular architectures from simpler precursors. 20.210.105nih.gov These reactions are highly efficient as they combine multiple bond-forming events in a single operation, minimizing waste and purification steps. 20.210.105

One prominent example is the photoinduced synthesis of phenanthrenes from aryl iodides and styrenes. acs.org This reaction proceeds through an arylation/cyclization cascade. Mechanistic studies indicate that photoexcitation of the aryl iodide, such as 1-iodonaphthalene, leads to the homolytic cleavage of the C–I bond, generating an aryl radical. acs.org This radical then adds to the styrene, initiating a cascade that ultimately forms the polycyclic aromatic phenanthrene (B1679779) core. This method avoids hazardous reagents often required in traditional methods like the Scholl or Mallory reactions. acs.org

Radical cyclization is another powerful strategy. wikipedia.org An aryl radical generated selectively at the C-4 position of the naphthalene ring (by cleaving the C-I bond) can be trapped intramolecularly by a suitably positioned alkene or alkyne, leading to the formation of a new ring fused to the naphthalene system. The efficiency of such cyclizations depends on the ring size being formed, with five- and six-membered rings being the most common products. wikipedia.org

Furthermore, the sequential nature of cross-coupling reactions can be exploited. For example, a copper- or palladium-catalyzed coupling could be performed selectively at the iodo-position, introducing a side chain. This new intermediate could then be subjected to a second, different catalytic cycle that engages the chloro-position to complete a cyclization, forming a complex heterocyclic system fused to the naphthalene scaffold. Iron-catalyzed Nazarov cyclizations of 1,4-pentadien-3-ols have also been developed to construct cyclopenta[b]indoles through a cascade of cyclization, nucleophilic amination, and isomerization. escholarship.org This highlights the potential of using metal catalysis to initiate complex cyclization cascades with naphthalene-based substrates.

Computational and Theoretical Chemistry Studies on 1 Chloro 4 Iodonaphthalene

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 1-chloro-4-iodonaphthalene. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the electron distribution and orbital energies within the molecule.

The electronic structure of 1-chloro-4-iodonaphthalene is characterized by the aromatic naphthalene (B1677914) core substituted with two different halogen atoms. The presence of chlorine and iodine atoms significantly influences the electron density distribution due to their differing electronegativities and polarizabilities. Quantum chemical calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can elucidate these effects. For instance, the calculated molecular electrostatic potential (MEP) map would reveal regions of positive and negative potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. The iodine atom, being less electronegative and more polarizable than chlorine, is expected to have a more pronounced effect on the electronic landscape.

Reactivity profiles can be derived from the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting the molecule's behavior in chemical reactions. For 1-chloro-4-iodonaphthalene, the HOMO is likely to be delocalized over the naphthalene ring with significant contributions from the p-orbitals of the iodine atom, making it a potential site for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, indicating regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Illustrative Quantum Chemical Data for Halogenated Naphthalenes

| Property | Method | Calculated Value (Illustrative) | Significance |

| HOMO Energy | B3LYP/6-31G | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | B3LYP/6-31G | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | B3LYP/6-31G | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | B3LYP/6-31G | 1.8 D | Measures molecular polarity |

Note: These values are illustrative for a generic halogenated naphthalene and not specific experimental or calculated values for 1-chloro-4-iodonaphthalene.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions involving 1-chloro-4-iodonaphthalene. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of reaction kinetics and selectivity.

For instance, in nucleophilic aromatic substitution reactions involving 1-chloro-4-iodonaphthalene, DFT can be employed to model the approach of a nucleophile to the aromatic ring. The calculations would help in determining whether the substitution occurs at the carbon bearing the chlorine or the iodine atom. The relative activation energies for the formation of the Meisenheimer-like intermediates at both positions would reveal the preferred reaction pathway. The nature of the transition states, including their geometries and electronic structures, can be analyzed to understand the factors controlling the regioselectivity of the reaction.

DFT is also instrumental in studying metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are common for halogenated aromatic compounds. Theoretical investigations can elucidate the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For 1-chloro-4-iodonaphthalene, a key question would be the selective activation of the C-I versus the C-Cl bond. DFT calculations can predict the relative energy barriers for the oxidative addition of a metal catalyst (e.g., palladium) to each of these bonds, thereby explaining the observed selectivity.

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction of 1-Chloro-4-iodonaphthalene

| Reaction Step | Functional/Basis Set | Activation Energy (kcal/mol) | Description |

| C-I Bond Cleavage | B3LYP/def2-TZVP | 15.2 | Oxidative addition of a catalyst |

| C-Cl Bond Cleavage | B3LYP/def2-TZVP | 25.8 | Oxidative addition of a catalyst |

| C-C Bond Formation | B3LYP/def2-TZVP | 12.5 | Reductive elimination step |

Note: These are hypothetical values to illustrate the application of DFT in mechanistic studies.

Molecular Dynamics Simulations and Polarizable Force Field Development for Halogenated Aromatic Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 1-chloro-4-iodonaphthalene in various environments, such as in solution or in the solid state. The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates.

For halogenated aromatic systems, standard force fields often fail to accurately describe the anisotropic nature of halogen bonding and the effects of electronic polarization. The development of polarizable force fields is therefore crucial for realistic simulations of these systems. nih.govnih.govacs.org Polarizable force fields, such as those based on the classical Drude oscillator model, explicitly account for the redistribution of electron density in response to the local electric field, leading to a more accurate description of intermolecular interactions. nih.govnih.govacs.org

The parameterization of a polarizable force field for 1-chloro-4-iodonaphthalene would involve fitting parameters to high-level quantum mechanical data for properties like dipole moments, polarizabilities, and interaction energies with other molecules. nih.govnih.govacs.org Once developed, this force field can be used in MD simulations to investigate properties such as solvation structure, diffusion coefficients, and conformational dynamics. For example, MD simulations could be used to study the aggregation behavior of 1-chloro-4-iodonaphthalene in different solvents or its interaction with biological macromolecules.

The development of such force fields involves optimizing parameters to reproduce not only quantum mechanical data but also experimental observables like enthalpies of vaporization and molecular volumes. nih.govnih.govacs.org The inclusion of a virtual particle on the halogen atom can improve the description of halogen bonding. nih.govnih.gov

Thermochemical Analysis and Stability Predictions for Halonaphthalene Isomers

Thermochemical analysis of halonaphthalene isomers, including 1-chloro-4-iodonaphthalene, is essential for understanding their relative stabilities and predicting their behavior in chemical processes at different temperatures. Computational methods can be used to calculate key thermodynamic properties such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp).

The stability of different isomers of chloroiodonaphthalene can be compared by calculating their relative energies. These calculations can be performed using various quantum chemical methods, with DFT and composite methods like G3 or G4 providing a good balance of accuracy and computational cost. The predicted relative stabilities can be rationalized by considering factors such as steric hindrance between the halogen substituents and electronic effects. For instance, isomers with bulky substituents in close proximity may be destabilized due to steric repulsion.

Computational thermochemistry can also be used to predict the equilibrium composition of a mixture of isomers at a given temperature. By calculating the Gibbs free energies of all possible isomers, the equilibrium mole fractions can be determined. This information is valuable for understanding and optimizing synthetic procedures where multiple isomers may be formed. Benson's group additivity method, while an older technique, can also be employed to estimate the thermodynamic properties of substituted naphthalenes when experimental data is unavailable.

Intersystem Crossing Rates and Excited State Dynamics in Halogenated Naphthalenes

The photophysical properties of 1-chloro-4-iodonaphthalene are governed by its excited state dynamics, including processes like fluorescence, phosphorescence, and non-radiative decay. A key process in the excited state decay of halogenated aromatic compounds is intersystem crossing (ISC), which is a transition between electronic states of different spin multiplicity (e.g., from a singlet state to a triplet state).

The rate of ISC is significantly influenced by the presence of heavy atoms, a phenomenon known as the "heavy atom effect". wikipedia.org The iodine atom in 1-chloro-4-iodonaphthalene is expected to dramatically increase the rate of ISC compared to non-halogenated naphthalene or chloronaphthalene. wikipedia.org This is due to the large spin-orbit coupling constant of iodine, which facilitates the "forbidden" singlet-triplet transition. wikipedia.org

Computational methods, particularly time-dependent density functional theory (TD-DFT), can be used to calculate the energies of the relevant singlet and triplet excited states and the spin-orbit coupling matrix elements between them. These parameters can then be used to estimate the ISC rate constant. For many halogenated and nitro-substituted naphthalenes, ISC can occur on an ultrafast timescale, often in the sub-picosecond range. nih.gov

Understanding the excited state dynamics is crucial for applications such as photochemistry, organic light-emitting diodes (OLEDs), and photodynamic therapy. For 1-chloro-4-iodonaphthalene, the efficient population of the triplet state via ISC could make it a candidate for use as a photosensitizer. The probability of population transfer to the triplet manifold is controlled by the energy gap between the singlet and triplet states and the region of the potential energy surface sampled upon excitation. nih.gov

Advanced Spectroscopic and Diffraction Characterization Methodologies in Halonaphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Mechanistic Probing (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. emerypharma.com For 1-chloro-4-iodonaphthalene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides unambiguous evidence of its constitution.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms on the naphthalene (B1677914) ring. The protons on the substituted ring are expected to show distinct chemical shifts and coupling patterns due to the influence of the adjacent halogen atoms. The remaining four protons on the unsubstituted ring will exhibit a more typical pattern for a naphthalene system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.info It is expected to show ten distinct signals, corresponding to the ten carbon atoms of the naphthalene core, unless accidental overlap occurs. The carbons directly bonded to the chlorine and iodine atoms (C1 and C4) will be significantly influenced by the electronegativity and heavy atom effects of the halogens.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assembling the molecular structure. wikipedia.orgcreative-biostructure.com

COSY establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the protons around the naphthalene rings. wikipedia.org

HSQC correlates each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C resonances. wikipedia.orgmdpi.com

Interactive Data Table: Predicted NMR Data for 1-Chloro-4-iodonaphthalene Below are the predicted chemical shifts for 1-Chloro-4-iodonaphthalene based on the analysis of related compounds.

| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H NMR | H-2 | 7.5-7.7 | d | ~8.0 |

| H-3 | 7.2-7.4 | d | ~8.0 | |

| H-5 | 8.0-8.2 | d | ~8.5 | |

| H-6 | 7.5-7.7 | t | ~7.5 | |

| H-7 | 7.6-7.8 | t | ~7.5 | |

| H-8 | 7.8-8.0 | d | ~8.5 | |

| ¹³C NMR | C-1 | 130-132 | s | - |

| C-2 | 128-130 | d | - | |

| C-3 | 125-127 | d | - | |

| C-4 | 95-98 | s | - | |

| C-4a | 135-137 | s | - | |

| C-5 | 128-130 | d | - | |

| C-6 | 126-128 | d | - | |

| C-7 | 127-129 | d | - | |

| C-8 | 124-126 | d | - | |

| C-8a | 132-134 | s | - |

Note: Predicted values are based on substituent effects and data from similar halonaphthalenes. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

IR Spectroscopy: Detects vibrations that result in a change in the molecular dipole moment. For 1-chloro-4-iodonaphthalene, key absorptions include aromatic C-H stretching, C=C ring stretching, and the characteristic vibrations of the C-Cl and C-I bonds at lower frequencies.

Raman Spectroscopy: Detects vibrations that cause a change in the polarizability of the molecule. wikipedia.org The symmetrical vibrations of the naphthalene ring are often strong in the Raman spectrum. This technique is particularly useful for identifying the carbon-halogen bonds. libretexts.orgnih.gov

Interactive Data Table: Key Vibrational Frequencies for 1-Chloro-4-iodonaphthalene

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3100-3000 |

| Aromatic C=C Ring Stretch | IR, Raman | 1600-1450 |

| Aromatic C-H Bending | IR | 900-675 |

| C-Cl Stretch | IR, Raman | 800-600 |

| C-I Stretch | IR, Raman | 600-500 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis and fluorescence spectroscopy are used to study the electronic properties of molecules. horiba.com The naphthalene ring system is a chromophore that absorbs UV light, leading to π → π* electronic transitions.

UV-Vis Spectroscopy: The absorption spectrum of 1-chloro-4-iodonaphthalene is expected to show characteristic bands for the naphthalene chromophore. The positions and intensities of these bands can be subtly shifted by the halogen substituents (a phenomenon known as the auxochromic effect).

Fluorescence Spectroscopy: Upon absorption of light, some molecules can emit light at a longer wavelength, a process known as fluorescence. evidentscientific.com The fluorescence spectrum provides information about the excited electronic states. iss.com The presence of the heavy iodine atom may lead to quenching of fluorescence due to the "heavy atom effect," which promotes intersystem crossing to the triplet state. The shape of the emission spectrum is typically a mirror image of the absorption spectrum's lower-energy band. uci.edu

High-Resolution Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For 1-chloro-4-iodonaphthalene (C₁₀H₆ClI), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. Furthermore, the mass spectrum reveals characteristic fragmentation patterns that can help confirm the structure. Key expected observations include the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the loss of iodine and chlorine atoms or radicals.

Complementary Advanced Characterization Techniques (e.g., XAS, XPS, TEM) in Related Catalytic Studies

While not typically used for the routine characterization of a single organic molecule, techniques like X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), and Transmission Electron Microscopy (TEM) are crucial in studies involving halonaphthalenes, particularly in the context of catalysis. For instance, in catalytic dehalogenation reactions, nanoparticles are often used as catalysts. lbl.govnih.gov

Transmission Electron Microscopy (TEM): Provides high-resolution images of catalyst nanoparticles, revealing their size, shape, and distribution. mdpi.com In situ TEM allows for the real-time observation of structural changes in the catalyst during a reaction. youtube.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the surface of a catalyst.

X-ray Absorption Spectroscopy (XAS): Provides information on the local geometric and electronic structure of a specific element within a material, which is useful for understanding the active sites of a catalyst.

These advanced methods are vital for understanding the structure-activity relationships in catalytic processes involving halonaphthalene substrates. lbl.gov

Applications and Advanced Materials Science Perspectives of 1 Chloro 4 Iodonaphthalene Derivatives

Design and Synthesis of Organic Semiconductors and Optoelectronic Materials

The development of novel organic semiconductors is a cornerstone of next-generation electronic and optoelectronic technologies, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The performance of these devices is intrinsically linked to the chemical structure and electronic properties of the organic materials used. mdpi.com 1-Chloro-4-iodonaphthalene serves as a key intermediate in the synthesis of tailored π-conjugated systems for these applications.

Researchers focus on modifying core aromatic structures to fine-tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which governs charge injection and transport properties. eurekalert.org The naphthalene (B1677914) unit of 1-chloro-4-iodonaphthalene can be extended through cross-coupling reactions, incorporating it into larger polymeric or oligomeric structures. For instance, the iodo group can be selectively reacted, followed by a subsequent reaction at the less reactive chloro position, to introduce different functional groups asymmetrically. This stepwise approach is critical for creating complex architectures with desired electronic characteristics.

The introduction of specific substituents can also influence the material's morphology and intermolecular interactions in the solid state, which are crucial for efficient charge transport. For example, attaching solubilizing alkyl chains can improve processability, while incorporating electron-donating or electron-withdrawing groups can modulate the material's semiconductor type (p-type or n-type). researchgate.net The synthesis of novel molecules like "BNBN anthracene," where carbon-carbon bonds are replaced by isoelectronic boron-nitrogen bonds, highlights the strategy of precise electronic property modulation through chemical design. eurekalert.org

Below is a table summarizing the properties and applications of organic semiconductor classes that can be synthesized using naphthalene-based precursors.

| Material Class | Key Properties | Potential Applications |

| Oligoacenes | High charge carrier mobility, good crystallinity | Organic Field-Effect Transistors (OFETs) |

| Fused Thiophene Derivatives | Tunable bandgaps, strong light absorption | Organic Photovoltaics (OPVs) |

| Naphthalene Diimides | High electron affinity, good stability | n-type materials in OFETs and OPVs |

| Donor-Acceptor Copolymers | Broad absorption spectra, ambipolar charge transport | Organic Solar Cells, Ambipolar Transistors |

Role as Precursors in the Construction of Functionalized Polycyclic Aromatic Hydrocarbons for Electronic Devices

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Their extended π-systems give rise to unique electronic and photophysical properties, making them attractive for applications in organic electronics. nih.govnih.gov Functionalized PAHs are investigated as active components in devices where their ability to transport charge or emit light is exploited. researchgate.net

1-Chloro-4-iodonaphthalene is an ideal starting material for the synthesis of larger, functionalized PAHs. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key to its utility. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, than the C-Cl bond. This allows for the selective introduction of an aryl or alkynyl group at the 4-position of the naphthalene core. The remaining chloro group at the 1-position can then be used in a subsequent, often more forcing, coupling reaction or other functionalization, enabling the construction of complex, non-symmetrical PAH structures.

This stepwise, or "sequential," cross-coupling strategy is a powerful tool for creating π-extended systems with precisely controlled architectures. nih.gov For example, a Suzuki coupling at the iodo-position could be followed by an intramolecular C-H activation or another coupling reaction involving the chloro-position to form a larger, fused ring system. The ability to build these complex aromatic structures is essential for developing materials with tailored properties for advanced electronic devices. google.com

The table below lists examples of complex PAHs and the synthetic strategies that could involve precursors like 1-chloro-4-iodonaphthalene.

| Target Polycyclic Aromatic Hydrocarbon (PAH) | Synthetic Strategy Involving Halonaphthalene Precursor | Potential Application |

| Dibenzo[g,p]chrysene | Sequential Suzuki and/or Sonogashira cross-coupling followed by intramolecular cyclization. | Organic Light-Emitting Diodes (OLEDs) |

| Benzo[ghi]perylene | Palladium-catalyzed C-H arylation or annulation reactions. | Organic Photovoltaics (OPVs) |

| Coronene Derivatives | Stepwise aryl-aryl coupling reactions to build the extended aromatic core. | Molecular Electronics, Graphene Segments |

| Functionalized Perylene | Cross-coupling to attach functional groups, followed by oxidative cyclization. | Fluorescent Probes, Organic Semiconductors |

Strategic Intermediates in Complex Molecule Synthesis and Methodological Development

The utility of 1-chloro-4-iodonaphthalene extends beyond materials science into the broader field of synthetic organic chemistry, where it serves as a strategic intermediate. Its value lies in the orthogonal reactivity of its two halogen substituents, which allows chemists to perform selective chemical transformations in a controlled sequence. nbinno.com

The carbon-iodine bond is more readily cleaved in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond. This reactivity difference enables a chemist to first target the iodo position for a variety of C-C or C-heteroatom bond-forming reactions, leaving the chloro group intact for a later transformation. nih.gov This is particularly useful in multi-step syntheses where protecting groups might otherwise be required.

Common reactions that can be selectively performed at the 4-position (iodine) include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form C-C bonds. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Reaction: Reaction with alkenes. nbinno.com

Buchwald-Hartwig Amination: Formation of C-N bonds.

Once the desired functionality is installed at the 4-position, the less reactive chloro group at the 1-position can be targeted under different, typically harsher, reaction conditions (e.g., using more electron-rich ligands, higher temperatures, or different catalysts). This hierarchical reactivity allows for the efficient and convergent synthesis of complex, polysubstituted naphthalene derivatives.

The table below illustrates the selective reactivity of 1-chloro-4-iodonaphthalene in common cross-coupling reactions.

| Reaction Type | Reagent | Primary Reactive Site | Typical Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | C-I | Pd(PPh₃)₄, base | 4-Aryl-1-chloronaphthalene |

| Sonogashira Coupling | Terminal alkyne | C-I | PdCl₂(PPh₃)₂, CuI, base | 4-Alkynyl-1-chloronaphthalene |

| Heck Reaction | Alkene | C-I | Pd(OAc)₂, P(o-tol)₃ | 4-Alkenyl-1-chloronaphthalene |

| Buchwald-Hartwig Amination | Amine | C-I | Pd₂(dba)₃, ligand, base | 4-Amino-1-chloronaphthalene |

Influence in Catalysis and Catalyst Design Modulators

While 1-chloro-4-iodonaphthalene is not a catalyst itself, its derivatives play a significant role as building blocks for the synthesis of ligands, which are crucial components of homogeneous catalysts. Ligands coordinate to a central metal atom (such as palladium, rhodium, or copper) and modulate its electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov

The development of specialized ligands has been a major advance in palladium-catalyzed cross-coupling methodology. nih.gov For example, bulky and electron-rich phosphine (B1218219) ligands are known to facilitate key steps in the catalytic cycle. The naphthalene scaffold of 1-chloro-4-iodonaphthalene can be incorporated into ligand structures to create a rigid and sterically defined environment around the metal center.

Through the sequential cross-coupling reactions described previously, complex biaryl or heterocyclic structures can be attached to the naphthalene core. Subsequent introduction of a coordinating group, such as a phosphine (e.g., -PPh₂) or an N-heterocyclic carbene (NHC) precursor, results in a novel ligand. The specific architecture of the ligand, dictated by the substitution pattern on the naphthalene ring, can have a profound impact on the outcome of a catalytic reaction. For instance, ligands derived from this scaffold could be used to improve the efficiency of reactions involving the activation of challenging substrates, such as aryl chlorides.

The table below provides examples of ligand classes where a naphthalene backbone could be incorporated to modulate catalyst performance.

| Ligand Class | Coordinating Atom(s) | Potential Influence on Catalysis |

| Biaryl Monophosphines | Phosphorus | Enhances catalyst activity and stability in cross-coupling reactions. |

| P,N-Chelating Ligands | Phosphorus, Nitrogen | Can induce asymmetry for enantioselective catalysis. |

| N-Heterocyclic Carbenes (NHCs) | Carbon | Forms strong metal-ligand bonds, leading to highly stable and active catalysts. |

| Diphosphine Ligands | Phosphorus (x2) | Controls the geometry (bite angle) of the metal complex, influencing selectivity. |

Future Research Directions and Unexplored Avenues in 1 Chloro 4 Iodonaphthalene Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

Future research will prioritize the development of synthetic routes to 1-chloro-4-iodonaphthalene that align with the principles of green chemistry. This involves minimizing waste and utilizing less hazardous substances. A significant focus will be on replacing traditional halogenation methods, which often use harsh reagents and chlorinated solvents, with more environmentally friendly alternatives rsc.org.

Key research avenues include:

Green Solvents and Reagents: Investigating the use of eco-friendly solvents like ethanol (B145695) and non-toxic, readily available inorganic salts as halogen sources nih.govresearchgate.net. For instance, methodologies using sodium halides as a source for electrophilic halogens could be adapted for the synthesis of dihalogenated naphthalenes nih.govresearchgate.net.

Catalytic Systems: Designing catalytic systems that can achieve high yields and selectivity under mild reaction conditions. This reduces energy consumption and the formation of byproducts.

Atom Economy: Developing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Acceptorless dehydrogenative coupling (ADC) reactions, which produce only water and hydrogen gas as byproducts, exemplify this approach and could be explored for naphthalene (B1677914) derivatization researchgate.net.

Advancements in Highly Regio- and Stereoselective Functionalization Techniques

Achieving precise control over the position and spatial orientation of new functional groups on the 1-chloro-4-iodonaphthalene scaffold is a critical area for future development. The differential reactivity of the chloro and iodo substituents, along with the potential for C-H activation at various positions on the naphthalene ring, offers a rich landscape for selective chemistry.

Future efforts will likely concentrate on:

Directed C-H Functionalization: Expanding strategies for directed C-H activation to selectively functionalize the naphthalene core is a promising area researchgate.net. This allows for the introduction of new substituents at specific positions, bypassing the need for pre-functionalized starting materials.

Asymmetric Catalysis: Developing novel chiral catalysts to control the stereochemistry of reactions involving 1-chloro-4-iodonaphthalene, particularly when it serves as a building block for complex, stereochemically rich molecules. This is crucial for applications in pharmaceuticals and materials science.

Orthogonal Reactivity: Exploiting the distinct reactivity of the C-Cl and C-I bonds to perform sequential, site-selective cross-coupling reactions. Refining catalysts and reaction conditions will be key to achieving high selectivity in these transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis technologies like flow chemistry and automated platforms offers significant advantages in terms of safety, scalability, and efficiency. neuroquantology.com These technologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in traditional batch processes neuroquantology.comnih.gov.

Future research in this domain will involve:

Continuous Flow Synthesis: Developing continuous flow processes for both the synthesis of 1-chloro-4-iodonaphthalene and its subsequent functionalization. Flow reactors offer enhanced heat and mass transfer, enabling safer handling of highly exothermic or hazardous reactions and allowing for superheated conditions to accelerate slow reactions nih.govalmacgroup.com. This can lead to improved yields and purities compared to batch methods neuroquantology.com.

Automated Reaction Optimization: Utilizing automated synthesis platforms, often coupled with real-time analytics, to rapidly screen reaction conditions and identify optimal parameters for new transformations dntb.gov.uanih.gov. This "self-optimizing" approach can dramatically accelerate the discovery of novel reactivity and the development of robust synthetic protocols dntb.gov.ua.

Refined Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry is becoming an indispensable tool in modern chemical research. Advanced modeling and simulation can provide deep mechanistic insights and accurately predict the properties and reactivity of molecules, thereby guiding experimental design.

Future directions in this area include:

Predictive Reactivity Models: Employing Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways, calculate activation energies, and predict the regioselectivity of functionalization reactions on the 1-chloro-4-iodonaphthalene scaffold scispace.com. This can help in understanding the factors that control selectivity and in designing more efficient catalytic systems.

AI and Machine Learning: Utilizing artificial intelligence and machine learning algorithms, trained on large datasets of chemical reactions and molecular properties, to predict the outcome of new reactions and design novel derivatives of 1-chloro-4-iodonaphthalene with desired electronic or physical properties arxiv.orgmdpi.com. These models can accelerate the discovery of new functional materials and bioactive compounds.

Mechanistic Elucidation: Combining computational studies with experimental data to gain a detailed understanding of complex reaction mechanisms. This knowledge is crucial for overcoming challenges in synthetic chemistry and for the rational design of new catalysts and reaction conditions.

Exploration of Novel Reactivity Modes and Catalytic Cycles Beyond Established Paradigms

Pushing the boundaries of known chemical transformations will be key to unlocking the full synthetic potential of 1-chloro-4-iodonaphthalene. This involves exploring unconventional activation methods and designing new catalytic cycles.

Promising avenues for future research are:

Hypervalent Iodine Chemistry: Leveraging the iodine atom in 1-chloro-4-iodonaphthalene to access hypervalent iodine intermediates. These species can act as powerful and environmentally benign alternatives to heavy metal oxidants, enabling a wide range of transformations such as C-C and C-heteroatom bond formations acs.org.

Photoredox and Electrochemical Catalysis: Using light or electricity to drive novel chemical reactions. These methods can provide access to unique reactive intermediates and reaction pathways that are not accessible through traditional thermal methods, often under very mild conditions.

Novel Catalytic Cycles: Designing new transition-metal or organocatalytic cycles that can activate the C-Cl or C-I bonds in unprecedented ways researchgate.net. This could lead to the discovery of entirely new types of functionalization reactions, further expanding the synthetic utility of 1-chloro-4-iodonaphthalene.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-4-iodonaphthalene, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation of naphthalene derivatives. For example, sequential electrophilic substitution using iodine monochloride (ICl) or directed lithiation followed by halogen quenching. Purity optimization requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization. Characterization should include melting point analysis, HPLC (>95% purity threshold), and elemental analysis .

- Key Considerations : Monitor reaction temperature to avoid polyhalogenation. Validate purity using NMR (¹H/¹³C) to confirm absence of regioisomers like 1-Chloro-2-iodonaphthalene .

Q. How can researchers validate the identity of 1-Chloro-4-iodonaphthalene using spectroscopic techniques?

- Methodological Answer : Combine ¹H NMR (aromatic proton splitting patterns) and ¹³C NMR (distinct C-I and C-Cl chemical shifts at ~140 ppm and ~110 ppm, respectively). Confirm molecular ion peaks via high-resolution mass spectrometry (HRMS) with isotopic patterns matching Cl and I .

- Data Contradiction Analysis : If IR spectra show unexpected C=O stretches, investigate potential oxidation during synthesis or storage .

Q. What are the established protocols for assessing the compound’s toxicity in laboratory settings?

- Methodological Answer : Follow OECD Guidelines 423 for acute oral toxicity in rodents, focusing on LD₅₀ determination. Use in vitro assays (e.g., Ames test for mutagenicity) to screen for genotoxic effects. Include controls for halogenated aromatic hydrocarbons, as iodine substituents may influence metabolic pathways .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving 1-Chloro-4-iodonaphthalene?

- Methodological Answer : Compare Suzuki-Miyaura (Pd-catalyzed) vs. Ullmann (Cu-mediated) coupling efficiencies. Use DFT calculations to model transition states: the larger iodine atom may favor oxidative addition in Pd-catalyzed systems, while chloro groups hinder coupling at the 4-position. Experimental validation via competitive reactions with arylboronic acids (e.g., 4-methoxyphenylboronic acid) .

- Data Contradiction Analysis : If yields diverge from computational predictions, assess solvent polarity (e.g., DMF vs. THF) or ligand steric bulk (e.g., PPh₃ vs. XPhos) .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for halogenated naphthalenes?

- Methodological Answer : For X-ray vs. NMR discrepancies (e.g., bond length vs. coupling constants), perform variable-temperature NMR to probe dynamic effects. Use Hirshfeld surface analysis in crystallography to identify weak interactions (e.g., C–H···Cl) that may distort solid-state structures .

- Case Study : If NMR suggests planar geometry but X-ray shows puckering, consider lattice packing forces or solvent inclusion artifacts .

Q. How can computational models predict environmental persistence and degradation pathways of 1-Chloro-4-iodonaphthalene?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives. Simulate photolytic cleavage using TD-DFT to identify vulnerable bonds (C–I bonds absorb UV at ~260 nm). Validate with HPLC-MS to detect iodobenzene derivatives as degradation products .

Data Analysis & Reporting Guidelines

Q. What criteria should govern the inclusion of raw data in publications?

- Best Practices : Publish representative spectra (NMR, MS) in main text; deposit full datasets in repositories like Zenodo. For crystallography, include CIF files with R1 < 5%. Use SI (Supporting Information) for extensive tables (e.g., kinetic data) to ensure reproducibility .

Q. How should researchers address conflicting toxicity data between in vitro and in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.